molecular formula C23H18Br2N2O4 B11552898 2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11552898
M. Wt: 546.2 g/mol
InChI Key: IMXQZDNRJMGHMS-LGJNPRDNSA-N
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Description

2,4-DIBROMO-6-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a phenyl benzoate core substituted with bromine atoms and an imino group, making it a subject of interest in synthetic organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of solvents like dichloromethane and toluene .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and condensation reactions under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl benzoate core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it into an amine.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted phenyl benzoates.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atoms may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

  • 2,4-DIBROMO-6-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOL
  • 2,4-DIBROMO-6-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE

Comparison:

    Structural Differences: The presence of different functional groups (e.g., phenol, acetate) in similar compounds can lead to variations in their chemical reactivity and physical properties.

    Unique Features: The benzoate group in 2,4-DIBROMO-6-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE provides distinct electronic characteristics, making it suitable for specific applications in material science and drug design.

This detailed article provides a comprehensive overview of 2,4-DIBROMO-6-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H18Br2N2O4

Molecular Weight

546.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H18Br2N2O4/c1-15-7-5-6-10-20(15)30-14-21(28)27-26-13-17-11-18(24)12-19(25)22(17)31-23(29)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,27,28)/b26-13+

InChI Key

IMXQZDNRJMGHMS-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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